molecular formula C8H7F4NO B13448730 2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline

2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B13448730
M. Wt: 209.14 g/mol
InChI Key: FKCJAKSNVRXXAU-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline is an organofluorine compound characterized by the presence of both fluorine and trifluoroethoxy groups attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoroaniline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline or quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)aniline
  • 2,6-Bis(trifluoromethyl)aniline
  • 2-Fluoroaniline

Uniqueness

2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both fluorine and trifluoroethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

2-fluoro-6-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C8H7F4NO/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3H,4,13H2

InChI Key

FKCJAKSNVRXXAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)OCC(F)(F)F

Origin of Product

United States

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